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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

Cat. No.: B13610684

Executive Summary

2-(3-Ethoxyphenyl)morpholine is a heterocyclic research chemical belonging to the 2-
substituted phenylmorpholine class. Structurally related to the psychostimulant phenmetrazine
and the norepinephrine-dopamine releasing agent 2-phenylmorpholine (PAL-632), this
compound is primarily investigated for its activity at monoamine transporters. The introduction
of a 3-ethoxy (meta-ethoxy) substituent on the phenyl ring is a strategic medicinal chemistry
modification designed to modulate lipophilicity and selectivity for the norepinephrine transporter
(NET) versus the dopamine transporter (DAT).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

Structural Characterization

The molecule consists of a morpholine ring substituted at the C2 position with a phenyl group,
which in turn bears an ethoxy ether group at the meta (3) position.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13610684?utm_src=pdf-interest
https://www.benchchem.com/product/b13610684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13610684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value

Chemical Name

2-(3-Ethoxyphenyl)morpholine

Common Class

Substituted Phenylmorpholine; Phenmetrazine

Analogue
CAS Number 1017480-71-5 (Referenced for this scaffold)
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.1259

Chiral Centers

One (C2 of morpholine). Typically synthesized

as a racemate (z) or enantiopure (S/R).

Calculated Physicochemical Parameters

Data derived from consensus QSAR models for the 2-phenylmorpholine scaffold.

Parameter Value Interpretation
Moderate lipophilicity; likel
cLogP ~21-24 Pop y Y
BBB permeable.
High CNS penetration potential
TPSA ~21.3 A2 J P P
(TPSA < 90 A?).
Predominantly protonated
pKa (Basic N) ~8.4-8.6 (cationic) at physiological pH
(7.4).
) Critical for transporter binding
H-Bond Donors 1 (Amine NH)

site interaction.

H-Bond Acceptors

) Modulates solubility and
2 (Ether O, Morpholine O) )
receptor docking.

Synthetic Methodologies
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The synthesis of 2-(3-Ethoxyphenyl)morpholine typically follows the a-haloketone route or
the epoxide ring-opening route, standard for 2-aryl morpholines.

Route A: Reductive Cyclization (The a-Bromoketone
Path)

This is the most robust method for generating the morpholine core.

o Precursor Synthesis: 3-Ethoxybenzaldehyde is converted to 1-(3-ethoxyphenyl)ethan-1-one
(ketone), then brominated to 2-bromo-1-(3-ethoxyphenyl)ethan-1-one.

e Amination: The a-bromoketone reacts with 2-aminoethanol (ethanolamine) to form the
amino-ketone intermediate.

e Reduction & Cyclization: The intermediate is reduced (e.g., using NaBHa4) to the diol,
followed by acid-catalyzed cyclization (using H2SOa4 or TsOH) to close the morpholine ring.

Route B: Epoxide Opening (The Styrene Oxide Path)

o Epoxidation: 3-Ethoxystyrene is oxidized to (3-ethoxyphenyl)oxirane.

e Ring Opening: The epoxide is opened with 2-aminoethyl hydrogen sulfate (or ethanolamine)
under basic conditions to yield the morpholine ring directly or via a cyclization step.

Visualization of Synthesis Logic (Graphviz)
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Caption: Step-wise synthesis via the a-bromoketone pathway, the standard industrial route for
2-phenylmorpholines.
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Pharmacological Context & SAR
Mechanism of Action (Inferred)

Based on the structure-activity relationship (SAR) of the 2-phenylmorpholine class (e.qg.,
Phenmetrazine, Phendimetrazine):

e Primary Target: Monoamine Transporters (NET, DAT, SERT).
e Mode: Substrate-based Releasing Agent (NDRA) or Reuptake Inhibitor.
o 3-Ethoxy Effect:

o The 3-position (meta) substitution on the phenyl ring is known to favor Norepinephrine
(NE) selectivity over Dopamine (DA) compared to unsubstituted or 4-substituted analogs.

o The Ethoxy group is bulkier than a methoxy group (as seen in 2-(3-
methoxyphenyl)morpholine). This steric bulk may increase selectivity for the NET binding
pocket, potentially reducing abuse liability compared to the parent 2-phenylmorpholine.

Metabolic Stability

o O-Dealkylation: The ethoxy group is a primary site for CYP450 metabolism (likely CYP2D6
or CYP3A4), converting the compound to 2-(3-hydroxyphenyl)morpholine.

e N-Oxidation: The secondary amine of the morpholine ring is susceptible to N-oxidation or N-
glucuronidation.

SAR Decision Tree
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Caption: Structure-Activity Relationship (SAR) logic for 3-ethoxy substitution on the
phenylmorpholine scaffold.

Analytical Characterization Protocols

To validate the identity of 2-(3-Ethoxyphenyl)morpholine, the following analytical signatures
are expected.

Nuclear Magnetic Resonance (*H NMR)
Solvent: CDClIs, 400 MHz

o Aromatic Region (6.8—7.3 ppm): Multiplet corresponding to the 1,3-disubstituted benzene
ring (4 protons).

o Ethoxy Group:

o Quartet (~4.0 ppm): -OCH2CHs (2H).
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o Triplet (~1.4 ppm): -OCH2CHs (3H).
e Morpholine Ring:
o dd (~4.4 ppm): Benzylic proton at C2 (chiral center).

o Multiplets (2.8-3.8 ppm): 6 protons corresponding to the morpholine CH2 groups (C3, C5,
Co6).

Mass Spectrometry (LC-MS)
« lonization: ESI+ (Electrospray lonization, Positive mode).
e Parent lon [M+H]*: m/z 208.13 (Calculated).

o Fragmentation Pattern: Loss of the morpholine ring or cleavage of the ethoxy ether is
common in MS/MS.

Handling & Safety Guidelines

Warning: As a bioactive amine, this compound should be treated as a potential CNS stimulant
and irritant.

» Personal Protective Equipment (PPE):
o Nitrile gloves (0.11 mm minimum thickness).
o Safety goggles (chemical splash resistant).
o Fume hood mandatory for synthesis or handling of powder.
o Storage:
o Store as the hydrochloride salt (more stable) at -20°C.
o Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent degradation.

e Emergency:
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o |Inhalation: Move to fresh air.

o Skin Contact: Wash with soap and water; do not use ethanol (may enhance absorption).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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